L,D-morpholinosuccinic acid is a compound that belongs to the class of morpholino derivatives, which are cyclic amines commonly utilized in various chemical and biological applications. This compound has garnered attention due to its potential uses in pharmaceuticals and biochemistry.
L,D-morpholinosuccinic acid can be synthesized through various organic chemistry methods, often involving the reaction of morpholine with succinic acid derivatives. The specific sources of this compound are primarily laboratory syntheses, as it is not widely found in nature.
L,D-morpholinosuccinic acid is classified as an amino acid derivative, specifically a morpholino compound. It features both a morpholine ring and a succinic acid moiety, which contributes to its unique chemical properties and potential applications.
The synthesis of L,D-morpholinosuccinic acid typically involves the following methods:
In a typical synthesis, morpholine is reacted with succinic anhydride in a solvent such as dimethylformamide or dichloromethane. The reaction may be conducted at elevated temperatures to drive the formation of L,D-morpholinosuccinic acid. The resulting product can be purified using techniques such as recrystallization or chromatography.
L,D-morpholinosuccinic acid has a molecular formula of C₇H₁₃NO₄ and a molecular weight of approximately 173.19 g/mol. Its structure features:
The compound's structural characteristics can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its conformation and spatial arrangement.
L,D-morpholinosuccinic acid can participate in various chemical reactions, including:
The reactivity of L,D-morpholinosuccinic acid is influenced by its functional groups. For instance, the carboxylic acids can undergo protonation and deprotonation depending on pH, affecting its behavior in biochemical systems.
In studies involving similar compounds, morpholino derivatives have been shown to influence cellular processes by acting as inhibitors or activators in metabolic pathways.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
L,D-morpholinosuccinic acid has several scientific uses:
The compound's unique structure allows it to serve as a versatile building block in various chemical syntheses and applications across multiple fields.
Bioorthogonal caging strategies enable precise spatiotemporal control over the activity of L,D-morpholinosuccinic acid derivatives. These approaches utilize trigger-responsive groups that render the molecule biologically inert until activated by exogenous stimuli. A prominent method employs Staudinger reduction-mediated decaging, where a p-azidobenzyl carbamate linker bridges the morpholino backbone and succinic acid moiety. Upon exposure to water-soluble triarylphosphines (e.g., 2-(diphenylphosphino)benzamide), the azide undergoes reduction, triggering a 1,6-elimination and decarboxylation cascade. This releases the active compound with a half-life of ≈11 minutes at physiological conditions [4]. The design incorporates electron-withdrawing substituents (e.g., chloro or fluoro groups) at the benzylic position to stabilize the transition state and accelerate immolation kinetics by 1.8-fold compared to unsubstituted linkers [4].
Table 1: Triggering Agents for Bioorthogonal Decaging
Phosphine Trigger | Solubility (µM) | Decaging Half-life (min) | Unique Property |
---|---|---|---|
2-(Diphenylphosphino)benzamide | 100 | 11 | Ortho-amido neighboring-group effect |
4DPBA | 50 | >60 | No neighboring-group effect |
4-OMe-2DPBM | 85 | 25 | Enhanced electron density |
This strategy achieves >95% functional recovery of morpholino activity in zebrafish embryos, demonstrating utility for developmental biology studies [4].
Macrocyclization of L,D-morpholinosuccinic acid derivatives through enzymatically or photolytically cleavable linkers creates conformationally gated prodrugs. Cyclic cMOs (caged morpholino oligomers) incorporate linkers with succinic acid-derived spacers terminating in protease-sensitive sequences (e.g., Val-Cit dipeptide) or photocleavable o-nitrobenzyl groups. The cyclization induces steric constraints that prevent RNA binding until linearization. For enzymatic activation, cathepsin B-cleavable tetrapeptides (Phe-Lys-Phe-Cit) enable lysosome-specific release in mammalian cells, achieving 85% target gene knockdown within 4 hours post-activation [1] [4]. Photocleavable variants utilize dual o-nitroveratryl linkers that undergo 365 nm photolysis with quantum yields of Φ = 0.03, releasing active morpholinos in <10 minutes with minimal phototoxicity [4].
Table 2: Cleavable Linker Systems for Macrocyclization
Linker Type | Cleavage Trigger | Activation Time | Application Context |
---|---|---|---|
Val-Cit-PABC* | Cathepsin B | 2-4 hours | Tumor microenvironment targeting |
o-Nitroveratryl | UV light (365 nm) | <10 minutes | Spatiotemporal developmental control |
Azidobenzyl carbamate | Triarylphosphines | 15-30 minutes | Whole-embryo chemical activation |
*PABC: p-aminobenzyloxycarbonyl self-immolative spacer
Critical to efficiency is the succinic acid spacer length, which optimizes cyclization thermodynamics. Hexanoic acid-derived chains balance ring strain and hydrolytic stability, maintaining >90% caged integrity after 72 hours in serum [4].
Solid-phase synthesis (SPS) enables precise stereochemical control during L,D-morpholinosuccinic acid assembly. A Boc-Gly-PAM resin functionalized with an oxalyl-based labile linker anchors the initial morpholino monomer (e.g., 5-methyluridine morpholinoglycine). Coupling employs Boc-protected morpholinoglycine monomers activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in 1,3-dimethyl-2-imidazolidinone (DMI). The oxalyl linker permits cleavage with 28% ammonium hydroxide without racemization, yielding products with <0.5% epimerization [6]. For chiral backbone modifications, diastereomerically pure phosphoramidite monomers are synthesized using tert-butyldimethylsilyl-protected morpholino nucleosides. Coupling with 5-ethylthio-1H-tetrazole activator achieves 99.5% stepwise efficiency for 25-mer oligos [2].
Key advancements include:
Table 3: Solid-Phase Synthesis Optimization Parameters
Parameter | Conventional Method | Optimized Protocol | Impact on Yield |
---|---|---|---|
Coupling temperature | 25°C | 90°C | 22-fold faster kinetics |
Activation reagent | DCI* | 5-Ethylthio-1H-tetrazole | 99.5% stepwise efficiency |
Solvent system | Dichloromethane | 1,3-Dimethyl-2-imidazolidinone | Deletion sequences <0.5% |
*DCI: 4,5-Dicyanoimidazole
Microbial fermentation provides a sustainable route to L,D-morpholinosuccinic acid precursors. Engineered Actinobacillus succinogenes strains overexpress:1) Fumarate reductase (frdABCD operon) to increase succinic acid flux2) Pyruvate carboxylase (pycA) to replenish oxaloacetate3) Carbon dioxide anhydrase for enhanced C4 fixation [5]
Lignocellulosic hydrolysates serve as low-cost carbon sources following alkaline thermal pretreatment (10% NaOH, 75-125°C). This removes 54% lignin from corn stover, increasing cellulose accessibility. Simultaneous saccharification and fermentation (SSF) with Trichoderma reesei cellulases (15 FPU/g substrate) yields 134.25 g/L succinic acid at 0.78 g/g yield [5]. For chiral morpholino precursors, co-culture systems pair Saccharomyces cerevisiae (engineered for L-morpholine synthesis) with Escherichia coli (expressing D-amino acid transaminase). This achieves 68% enantiomeric excess for D-morpholinosuccinate at pilot scale [5].
Critical fermentation parameters include:
Self-immolative carbamates enable modular functionalization of L,D-morpholinosuccinic acid post-synthesis. The design incorporates dual-armed linkers featuring:
Conjugation occurs via a three-step mechanism:
Upon Staudinger reduction, the carbamate linker undergoes 1,8-elimination through a quinone methide intermediate, releasing free succinic acid with first-order kinetics (k = 0.12 min⁻¹). This strategy facilitates the synthesis of:
Table 4: Self-Immolative Linker Design Principles
Linker Component | Structural Feature | Functional Role |
---|---|---|
p-Azidobenzyl core | Electron-withdrawing substituent | Accelerates 1,6-elimination rate |
Carbamate linkage | N-alkyloxycarbonyl group | Base-stable conjugation |
Methyladipoyl spacer | C6 aliphatic chain | Reduces ring strain in macrocycles |
Chloroacetamide | Electrophilic carbon | Enables chemoselective thioether bond formation |
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